

BCA Assay vs. Lowry Method: A Comprehensive Comparison for Protein Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of protein concentration is a critical step in a multitude of experimental workflows. Two of the most established colorimetric methods for this purpose are the Bicinchoninic Acid (BCA) assay and the Lowry method. While both assays rely on the reduction of copper ions by protein, the BCA assay has emerged as the preferred method in many laboratories due to several distinct advantages over the more traditional Lowry method. This guide provides an objective comparison of the two methods, supported by experimental data, to aid researchers in selecting the most appropriate assay for their specific needs.

Principle of the Assays

Both the BCA and Lowry assays are based on the Biuret reaction, where peptide bonds in proteins reduce Cu²⁺ to Cu¹⁺ under alkaline conditions. The key difference lies in the subsequent detection of the cuprous ion (Cu¹⁺).

- Lowry Method: This is a two-step process. Following the Biuret reaction, the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) is added. This reagent is then reduced by the Cu¹⁺ ions, as well as by the side chains of certain amino acids (primarily tyrosine and tryptophan), resulting in a characteristic blue color.[1][2]
- BCA Assay: This is a one-step process. The BCA reagent, which is a highly sensitive and selective colorimetric reagent for Cu¹⁺, is included in the alkaline solution.[3][4] Two molecules of BCA chelate with one Cu¹⁺ ion, forming a stable, purple-colored complex that exhibits a strong absorbance at 562 nm.[4][5]

Key Performance Characteristics: A Quantitative Comparison

The BCA assay generally offers superior performance in terms of simplicity, speed, and compatibility with common laboratory reagents. The following tables summarize the key quantitative differences between the two assays.

Feature	BCA Assay	Lowry Method
Assay Principle	One-step reaction	Two-step reaction
Time to Result	~30 - 60 minutes	~40 - 60 minutes
Linear Range	20 - 2,000 μg/mL	5 - 100 μg/mL
Reagent Stability	Working reagent is stable for several days at room temperature	Folin-Ciocalteu reagent is light sensitive and unstable at alkaline pH; Lowry working reagent should be prepared daily.
Protein-to-Protein Variation	Lower	Higher

Table 1: General Comparison of BCA and Lowry Assays

Tolerance to Interfering Substances

A significant advantage of the BCA assay is its greater tolerance to a wide range of substances commonly found in protein samples, particularly detergents.

Interfering Substance	BCA Assay - Max Compatible Concentration	Lowry Method - Max Compatible Concentration
Detergents		
SDS	5%	Interference
Triton X-100	5%	Interference
Tween 20	5%	Interference
Reducing Agents		
DTT	< 1 mM	Interference
β-mercaptoethanol	< 1 mM	Interference
Chelating Agents		
EDTA	10 mM	Interference
Buffers		
Tris	250 mM	< 50 mM
Ammonium Sulfate	1.5 M	Interference

Table 2: Compatibility with Common Interfering Substances. Note: These values are approximate and can vary depending on the specific assay protocol and the protein being assayed.

Protein-to-Protein Variation

The color response in the Lowry assay is highly dependent on the presence of tyrosine and tryptophan residues, leading to greater variability in results between different proteins.[1] The BCA assay, while also influenced by these amino acids, shows a more consistent response due to the primary reaction with the peptide backbone, resulting in lower protein-to-protein variation. [6]

Protein	Relative Response (vs. BSA) in BCA Assay	Relative Response (vs. BSA) in Lowry Assay
Bovine Serum Albumin (BSA)	1.00	1.00
Ovalbumin	0.95	0.85
Lysozyme	0.92	0.65
Gelatin	0.80	0.50

Table 3: Illustrative Protein-to-Protein Variation. Data is representative and intended to illustrate the general trend of lower variability with the BCA assay.

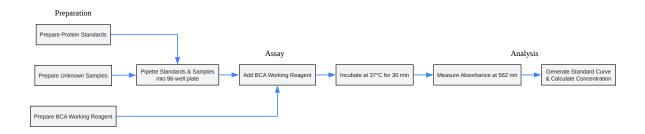
Experimental Protocols

Detailed methodologies for standard microplate-based protocols for both assays are provided below.

BCA Assay Protocol

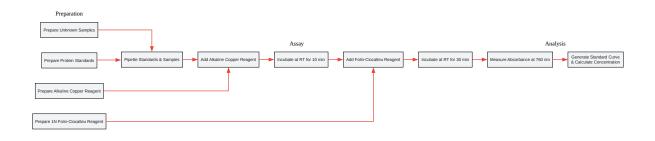
- Preparation of Standards: Prepare a series of protein standards (e.g., using Bovine Serum Albumin - BSA) with concentrations ranging from 25 to 2000 μg/mL.
- Sample Preparation: Dilute unknown protein samples to fall within the linear range of the assay.
- Assay Plate Setup: Pipette 25 μ L of each standard and unknown sample into separate wells of a 96-well microplate.
- Reagent Preparation: Prepare the BCA Working Reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[3]
- Reaction Incubation: Add 200 μL of the BCA Working Reagent to each well. Mix the plate thoroughly on a plate shaker for 30 seconds. Cover the plate and incubate at 37°C for 30 minutes.[4]
- Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[4]

 Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the protein concentration of the unknown samples.[4]


Lowry Method Protocol

- Preparation of Standards: Prepare a series of protein standards (e.g., using BSA) with concentrations ranging from 5 to 100 µg/mL.[7]
- Sample Preparation: Dilute unknown protein samples to fall within the linear range of the assay.
- Assay Plate Setup: Pipette 0.4 mL of each standard and unknown sample into separate test tubes or wells of a deep-well plate.
- Reagent Preparation:
 - Alkaline Copper Reagent: Prepare by mixing 50 parts of 2% Na₂CO₃ in 0.1 N NaOH with 1 part of 1% CuSO₄·5H₂O in 1% sodium potassium tartrate. This reagent should be prepared fresh.[7]
 - Folin-Ciocalteu Reagent: Dilute the commercially available 2N reagent 1:1 with distilled water to make a 1N solution.
- Reaction Incubation (Step 1): Add 0.4 mL of the Alkaline Copper Reagent to each tube/well,
 mix, and incubate at room temperature for 10 minutes.[7]
- Reaction Incubation (Step 2): Add 0.2 mL of the 1N Folin-Ciocalteu Reagent to each tube/well, mix immediately and thoroughly, and incubate at room temperature for 30 minutes.
 [7]
- Absorbance Measurement: Measure the absorbance at 750 nm using a spectrophotometer or microplate reader.[7]
- Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the protein concentration of the unknown samples.

Visualizing the Workflows


The following diagrams illustrate the experimental workflows for the BCA and Lowry assays.

Click to download full resolution via product page

Caption: Experimental workflow for the BCA assay.

Click to download full resolution via product page

Caption: Experimental workflow for the Lowry method.

Conclusion

The BCA assay presents several clear advantages over the Lowry method for the routine quantification of protein concentration. Its single-step protocol, enhanced reagent stability, broader linear range, and, most notably, its superior compatibility with detergents and other common laboratory reagents make it a more robust and efficient choice for a wide range of applications. While the Lowry method remains a valid and sensitive technique, its susceptibility to interference and higher protein-to-protein variability necessitate more careful sample preparation and standard selection. For researchers in fast-paced environments, particularly those working with complex protein mixtures or samples containing detergents, the BCA assay offers a more reliable and convenient solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification MetwareBio [metwarebio.com]
- 2. pace.edu.in [pace.edu.in]
- 3. Protocol for Bicinchoninic Acid (BCA) Protein Assay Creative Proteomics [creative-proteomics.com]
- 4. qb3.berkeley.edu [qb3.berkeley.edu]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. BCA Assay and Lowry Assays | Thermo Fisher Scientific US [thermofisher.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [BCA Assay vs. Lowry Method: A Comprehensive Comparison for Protein Quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775799#advantages-of-bca-assay-over-the-lowry-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com